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Compound of Interest

Compound Name: 3,4-Diaminofurazan

Cat. No.: B049099

For Researchers, Scientists, and Drug Development Professionals

In the landscape of energetic materials, the pursuit of compounds with high energy density, low
sensitivity, and thermal stability is paramount. High-nitrogen heterocycles have emerged as a
promising class of materials that meet these criteria. This guide provides a comparative
analysis of 3,4-diaminofurazan (DAF) against two other significant high-nitrogen heterocycles:
1,1-diamino-2,2-dinitroethene (FOX-7) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105).
This objective comparison is supported by experimental data to inform researchers and
scientists in the field.

Performance Characteristics: A Quantitative
Comparison

The following table summarizes key performance metrics for 3,4-diaminofurazan, FOX-7, and
LLM-105, providing a clear, side-by-side comparison of their energetic properties.
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3,4-Diaminofurazan

Property FOX-7 LLM-105
(DAF)
Molecular Formula C2H4N4O C2HaN4Oa CaHaNeOa
Density (g/cm3) 1.61]1] 1.86 - 1.885[2] 1.913 - 1.919[3][4]
Heat of Formation Not available in
-24.9 to -49.2[5] -6.5 t0 -9.9[6][7]
(kcal/mol) search results

8.335 (at 1.756 g/cm?)

) ) ~8.0 (for DAAF )
Detonation Velocity o - 8.87 (calculated at >7.5 (depending on
derivative at 1.69 ) )
(km/s) crystal density)[10][11] formulation)[3][13]
glem3)[8][9]
[12]
_ ~29.9 (for DAAF 28.8 (at 1.78 g/cm3) -
Detonation Pressure o
(GPa) derivative at 1.69 35.4 (at 1.85 g/cm3) >30[3][13]
a
gleme)[8] [14][15]

Experimental Methodologies

The determination of the energetic properties of these materials involves a series of
standardized experimental protocols. While detailed, step-by-step procedures are specific to
individual laboratories and equipment, the general methodologies are outlined below.

Density Measurement

The crystal density of energetic materials is a critical parameter influencing their detonation
performance. A common and accurate method for its determination is gas pycnometry, typically
using helium as the displacement medium. This technique measures the volume of the solid
material by detecting the pressure change of the inert gas in a calibrated chamber.

Heat of Formation

The standard molar enthalpy of formation is a measure of the energy stored in a compound. It
Is typically determined indirectly through bomb calorimetry. The experimental procedure
involves the complete combustion of a known mass of the substance in a high-pressure
oxygen environment within a sealed container (the "bomb"). The heat released during
combustion is measured by the temperature change of the surrounding water bath. The

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.sciencemadness.org/member_publications/energetic_glyoxime_and_diaminofurazan_derivatives.pdf
https://apps.dtic.mil/sti/tr/pdf/ADA399359.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10339438/
https://www.osti.gov/servlets/purl/15005695
https://pubs.acs.org/doi/10.1021/acs.jced.6b00483
https://pmc.ncbi.nlm.nih.gov/articles/PMC6337266/
https://www.researchgate.net/publication/363388516_Thermal_behaviors_of_LLM-105_a_brief_review
https://patents.google.com/patent/US20090306355A1/en
https://patents.google.com/patent/US20020134476A1/en
https://scispace.com/pdf/detonation-and-sensitivity-properties-of-fox-7-and-527bdf6ltk.pdf
https://www.sciencemadness.org/smwiki/index.php/FOX-7
https://en.wikipedia.org/wiki/FOX-7
https://pmc.ncbi.nlm.nih.gov/articles/PMC10339438/
https://pubs.aip.org/aip/jcp/article/143/14/144506/194175/The-high-pressure-structure-and-equation-of-state
https://patents.google.com/patent/US20090306355A1/en
https://scispace.com/pdf/1-1-diamino-2-2-dinitroethene-dadne-fox-7-properties-and-3fbp5eiiep.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11040668/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10339438/
https://pubs.aip.org/aip/jcp/article/143/14/144506/194175/The-high-pressure-structure-and-equation-of-state
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

standard enthalpy of formation is then calculated from the experimental heat of combustion

using Hess's law.

Detonation Velocity and Pressure

The detonation velocity, the speed at which the detonation front propagates through the

explosive, and the detonation pressure, the pressure at the detonation front, are key indicators

of an explosive's performance. These parameters are often measured using:

Cylinder Test: The explosive is packed into a standardized copper or aluminum cylinder.
Upon detonation, the radial expansion of the cylinder wall is recorded over time using high-
speed cameras or laser interferometry (VISAR). The wall velocity is then used to calculate
the detonation pressure and energy.

Plate Dent Test: The explosive charge is detonated in contact with a witness plate made of a
standard material (e.g., steel). The depth of the dent created in the plate is a measure of the
explosive's brisance and can be correlated to its detonation pressure.

lonization or Optical Probes: A series of probes are placed at precise intervals along the
explosive charge. As the detonation front passes each probe, a signal is generated. The
detonation velocity is calculated from the time intervals and the known distances between
the probes.

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of high-nitrogen heterocycles like

3,4-diaminofurazan involves several key stages, from precursor synthesis to performance

evaluation.
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Caption: General workflow for synthesis and characterization of high-nitrogen heterocycles.

Discussion and Conclusion

3,4-Diaminofurazan serves as a foundational building block for a variety of energetic
materials. While its own energetic performance is notable, it is often derivatized to enhance
properties such as density and oxygen balance, as seen in 3,3'-diamino-4,4'-azoxyfurazan
(DAAF).

In comparison to more recently developed high-nitrogen heterocycles like FOX-7 and LLM-105,
DAF exhibits a lower density. Both FOX-7 and LLM-105 possess significantly higher crystal
densities, which is a key factor contributing to their superior detonation velocities and
pressures. The presence of nitro groups in FOX-7 and LLM-105 also contributes to a more
favorable oxygen balance, leading to more efficient energy release upon detonation.

The heats of formation for FOX-7 and LLM-105 are negative, indicating that they are
energetically stable relative to their constituent elements. While a direct experimental value for
DAF was not found, the positive heats of formation for many of its energetic derivatives suggest
a high degree of stored chemical energy.

In conclusion, while 3,4-diaminofurazan is a crucial precursor and a respectable energetic
material in its own right, FOX-7 and LLM-105 represent advances in the field of high-nitrogen
heterocycles, offering higher performance characteristics primarily due to their increased
density and optimized molecular structures. The choice of material will ultimately depend on the
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specific application requirements, balancing performance with sensitivity and cost
considerations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Benchmark of 3,4-Diaminofurazan
Against Leading High-Nitrogen Heterocycles]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b049099#benchmarking-3-4-diaminofurazan-
against-other-high-nitrogen-heterocycles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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